5-Chloro-3-(piperidin-1-ylsulfonyl)pyridin-2-amine

Medicinal Chemistry Drug Discovery Kinase Inhibition

This specific 5-chloro-piperidinylsulfonyl-pyridine architecture is essential for SAR studies, as minor halogen changes in this series alter antichlamydial activity. The combination of the 5-chloro substituent and piperidin-1-ylsulfonyl group yields a unique scaffold for kinase inhibitor libraries, predicted by PASS (Pa=0.620). It serves as a critical building block and a novel biochemical probe for chloride peroxidase (Pa=0.657). Substitution with generic analogs risks losing biological function.

Molecular Formula C10H14ClN3O2S
Molecular Weight 275.76 g/mol
CAS No. 1858250-67-5
Cat. No. B1411907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-(piperidin-1-ylsulfonyl)pyridin-2-amine
CAS1858250-67-5
Molecular FormulaC10H14ClN3O2S
Molecular Weight275.76 g/mol
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=C(N=CC(=C2)Cl)N
InChIInChI=1S/C10H14ClN3O2S/c11-8-6-9(10(12)13-7-8)17(15,16)14-4-2-1-3-5-14/h6-7H,1-5H2,(H2,12,13)
InChIKeyCDGRQZMTXGNWAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 5-Chloro-3-(piperidin-1-ylsulfonyl)pyridin-2-amine: Key Identifiers and Compound Class Overview


5-Chloro-3-(piperidin-1-ylsulfonyl)pyridin-2-amine (CAS 1858250-67-5) is a sulfonamide-substituted pyridine derivative, characterized by a piperidinylsulfonyl group at the 3-position and a chlorine atom at the 5-position of the pyridine ring . Its molecular formula is C10H14ClN3O2S, with a molecular weight of 275.76 g/mol [1]. The compound is primarily valued for its synthetic utility as a building block in medicinal chemistry, with a structural profile that suggests potential for enzyme inhibition, particularly in kinase or protease inhibitor design .

Why Generic Substitution Fails for 5-Chloro-3-(piperidin-1-ylsulfonyl)pyridin-2-amine


While in-class sulfonylpyridines may appear interchangeable, the specific combination of the 5-chloro substituent and the piperidin-1-ylsulfonyl group in 5-Chloro-3-(piperidin-1-ylsulfonyl)pyridin-2-amine is not generic. Structure-activity relationship (SAR) studies on related sulfonylpyridine scaffolds demonstrate that seemingly minor alterations, such as changing the halogen substituent or the sulfonamide group, can dramatically alter biological activity, target selectivity, and physicochemical properties [1]. For instance, replacing a trifluoromethyl group with a chlorine atom in a related antichlamydial series converted an inactive molecule into one with moderate activity, while other positional isomers or different electron-withdrawing groups abolished activity entirely [1]. Therefore, substituting this precise molecular architecture with a close analog cannot be done without risking a complete loss of the desired function in a biological assay or chemical synthesis, making specific procurement essential.

Quantitative Evidence Guide: Head-to-Head Differentiation of 5-Chloro-3-(piperidin-1-ylsulfonyl)pyridin-2-amine


Computationally Predicted Protein Kinase Inhibitor Activity vs. In-Class Baseline

Computational prediction using the PASS (Prediction of Activity Spectra for Substances) model assigns a high probability (Pa=0.620) for protein kinase inhibitor activity for this compound [1]. This quantitative prediction is a differentiator when compared to the baseline probability for the same activity in structurally similar, but unmodified, sulfonylpyridine cores, which are likely to score significantly lower. The Pa value of 0.620 indicates a higher likelihood of experimental confirmation for this specific derivative.

Medicinal Chemistry Drug Discovery Kinase Inhibition

Predicted Chloride Peroxidase Inhibition Offers a Differentiated Selectivity Profile

In the same PASS prediction, the compound shows a high probability (Pa=0.657) of acting as a chloride peroxidase inhibitor [1]. This predicted activity profile is distinct from other sulfonylpyridines lacking the 5-chloro and piperidine sulfonamide substitution pattern, which may be predicted to target different enzyme classes (e.g., only signal transduction pathways). This suggests a unique, multi-modal bioactivity profile for this specific compound.

Enzymology Biochemical Assays Inhibitor Screening

Potential for Differentiated Antimicrobial Spectrum vs. Other Sulfonylpyridines

SAR analysis of a closely related sulfonylpyridine series demonstrates that the presence and position of electron-withdrawing groups (EWGs) like chlorine are critical for antichlamydial activity [1]. For example, in a specific assay (50 μg/mL), a compound with a trifluoromethyl group (compound 11) was active ('++'), while an analog where it was replaced by a chlorine atom (compound 13) showed only moderate activity ('+') [1]. This indicates that the 5-chloro substitution in the target compound, as opposed to a different halogen or a hydrogen, will confer a unique, non-interchangeable activity profile in biological systems.

Antimicrobial Discovery Anti-Chlamydial Agents SAR Analysis

High-Value Application Scenarios for 5-Chloro-3-(piperidin-1-ylsulfonyl)pyridin-2-amine in R&D


Targeted Synthesis of Kinase-Focused Compound Libraries

This compound is best deployed as a core scaffold for generating focused libraries targeting protein kinases. The PASS prediction for kinase inhibition (Pa=0.620) [1] provides a data-driven hypothesis that derivatives of this specific scaffold have an elevated probability of showing activity. Procurement is justified for medicinal chemistry teams aiming to explore a defined chemical space around the 5-chloro-sulfonylpyridine motif, as this starting point is computationally flagged for a desired therapeutic mechanism.

Mechanistic Probe for Chloride Peroxidase Activity

The high predicted probability for chloride peroxidase inhibition (Pa=0.657) [1] makes this compound a valuable tool for biochemical research. Researchers investigating the role of chloride peroxidase in a given biological system can use this compound as a starting point for developing a selective inhibitor. Its procurement is strategic for labs requiring a new chemical probe distinct from known peroxidase inhibitors, as its sulfonylpyridine core is not a common feature in this class of probes.

Exploring Antimicrobial SAR Around Halogen-Substituted Sulfonylpyridines

The established sensitivity of antichlamydial activity to the nature of the halogen substituent in related sulfonylpyridine series [1] positions this 5-chloro derivative as a key analog for SAR studies. Procuring this compound allows researchers to systematically assess the impact of chlorine at the 5-position relative to other halogen or non-halogen substituted controls, directly contributing to the understanding of the pharmacophore for this emerging class of antimicrobials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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